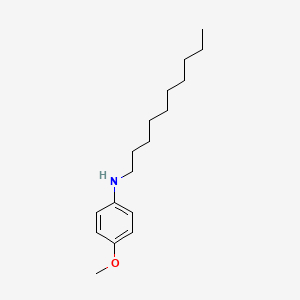

N-decyl-4-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

733-40-4 |

|---|---|

Molecular Formula |

C17H29NO |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

N-decyl-4-methoxyaniline |

InChI |

InChI=1S/C17H29NO/c1-3-4-5-6-7-8-9-10-15-18-16-11-13-17(19-2)14-12-16/h11-14,18H,3-10,15H2,1-2H3 |

InChI Key |

JJBKULCJBJQXRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-decyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties of 4-Methoxyaniline (Parent Compound)

The following table summarizes the key physical properties of 4-methoxyaniline. These values provide a baseline for understanding the physicochemical characteristics of the core molecular structure.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][3][4] |

| Appearance | White to reddish or gray-brown crystalline solid | [1][3] |

| Melting Point | 56-60 °C | [1][3][4][5] |

| Boiling Point | 240-243 °C | [1][3][5] |

| Density | ~1.06 - 1.07 g/cm³ | [1][5][6][7] |

| Solubility in Water | Slightly soluble (21 g/L at 20 °C) | [7][8] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, and benzene | [1][3][7] |

| pKa | 5.34 (at 25 °C) | [7][8] |

| Refractive Index | ~1.556 | [6][7][8] |

Experimental Protocols for Determining Physical Properties

The following are generalized experimental protocols for determining the key physical properties of organic compounds like N-decyl-4-methoxyaniline.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids.[9][10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[10]

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid samples.[12][13][14]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

Procedure:

-

A small volume of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and immersed in a heating bath.

-

The bath is heated gradually. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[15][16][17][18]

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)

Procedure:

-

Approximately 25 mg of the solid compound or 0.05 mL of the liquid compound is placed into a small test tube.

-

0.75 mL of the chosen solvent is added in small portions.

-

After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[16]

-

The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all of the compound dissolves, and "insoluble" if no significant dissolution is observed.

-

This procedure is repeated with a range of solvents of varying polarities and pH to build a solubility profile.

Signaling Pathways and Experimental Workflows

A comprehensive search of available scientific literature did not yield any specific information regarding signaling pathways or established experimental workflows in which this compound is directly implicated. Consequently, the mandatory visualization of these aspects using Graphviz could not be fulfilled.

Synthesis of N-Alkylated Anilines

While a specific protocol for the synthesis of this compound was not found, a general approach for the N-alkylation of anilines involves the reaction of the aniline with an alkyl halide or an alcohol under various catalytic conditions.[19][20][21][22] One common laboratory-scale synthesis would be a nucleophilic substitution reaction between 4-methoxyaniline and a decyl halide (e.g., 1-bromodecane).

Below is a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. p-Anisidine - Wikipedia [en.wikipedia.org]

- 3. biomall.in [biomall.in]

- 4. p-Anisidine 4-Methoxyaniline [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-methoxyaniline [stenutz.eu]

- 7. manavchem.com [manavchem.com]

- 8. chembk.com [chembk.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. byjus.com [byjus.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. www1.udel.edu [www1.udel.edu]

- 19. tsijournals.com [tsijournals.com]

- 20. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 21. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 22. EP0327875A1 - Process for the preparation of N-alkyl aniline - Google Patents [patents.google.com]

Solubility of N-decyl-4-methoxyaniline in common organic solvents

However, this guide provides a comprehensive framework and standardized methodologies that researchers, scientists, and drug development professionals can employ to determine the solubility of N-decyl-4-methoxyaniline or similar compounds. The following sections detail a standard experimental workflow, present a template for data organization, and visualize the procedural logic and key influencing factors.

Data Presentation: Solubility of this compound

The following table structure is recommended for the clear and concise presentation of solubility data. This format allows for easy comparison of solubility across different organic solvents at specified temperatures.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (77°F)

| Solvent Class | Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Alcohols | Methanol | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | ||

| Isopropanol | Data not available | Data not available | ||

| Ketones | Acetone | Data not available | Data not available | |

| Methyl Ethyl Ketone | Data not available | Data not available | ||

| Esters | Ethyl Acetate | Data not available | Data not available | |

| Ethers | Diethyl Ether | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Data not available | Data not available | ||

| Aromatic Hydrocarbons | Toluene | Data not available | Data not available | |

| Xylene | Data not available | Data not available | ||

| Halogenated Solvents | Dichloromethane | Data not available | Data not available | |

| Chloroform | Data not available | Data not available |

Experimental Protocols: Determining Solubility

A widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method. This procedure involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Supersaturated Solutions: For each solvent, add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite the separation of the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant using a pipette. To prevent any undissolved solids from being transferred, it is advisable to use a syringe filter. Dilute the extracted sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the results in appropriate units, such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of an organic compound.

N-decyl-4-methoxyaniline: A Synthetic Compound, Not a Known Natural Product

Despite a comprehensive search of scientific literature, there is no evidence to suggest that N-decyl-4-methoxyaniline is a naturally occurring compound isolated from any terrestrial or marine source. Current data indicates that this molecule is a synthetic product available from chemical suppliers.

This technical guide addresses the characterization of this compound, acknowledging its synthetic origin. While the initial request focused on its isolation as a natural product, the absence of such findings necessitates a pivot to its synthesis and known properties. This information is crucial for researchers, scientists, and drug development professionals who may be interested in its potential biological activities or its use as a chemical intermediate.

Chemical and Physical Properties

This compound is a secondary amine featuring a decyl chain and a 4-methoxyphenyl group attached to the nitrogen atom. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₉NO | PubChem |

| Molecular Weight | 263.42 g/mol | PubChem |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Synthesis of this compound

While a specific, detailed laboratory synthesis protocol for this compound is not available in the searched literature, it can be readily synthesized through standard organic chemistry reactions. A common and effective method for the synthesis of such N-alkylated anilines is the reductive amination of an aldehyde with an amine.

The logical synthetic pathway would involve the reaction of 4-methoxyaniline with decanal . This two-step, one-pot reaction typically proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine product.

A generalized experimental workflow for this synthesis is depicted in the following diagram:

Experimental Protocol: A Representative Reductive Amination

The following is a generalized protocol based on standard laboratory procedures for reductive amination. Specific quantities and reaction times would need to be optimized.

-

Reaction Setup: To a round-bottom flask, add 4-methoxyaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add decanal (1.0-1.2 eq) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) portion-wise.

-

Reaction Completion: Allow the reaction to stir at room temperature overnight or until completion is confirmed by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 4-methoxyphenyl group (two doublets).- A singlet for the methoxy group protons.- A triplet for the methyl group of the decyl chain.- Multiplets for the methylene groups of the decyl chain.- A triplet for the methylene group attached to the nitrogen.- A broad singlet for the N-H proton. |

| ¹³C NMR | - Aromatic carbons of the 4-methoxyphenyl group.- A carbon signal for the methoxy group.- Carbon signals for the decyl chain. |

| Mass Spec. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. |

| FT-IR | - N-H stretching vibration.- C-H stretching vibrations (aromatic and aliphatic).- C=C stretching vibrations of the aromatic ring.- C-O stretching of the methoxy group.- C-N stretching vibration. |

Potential Signaling Pathways and Biological Activities

There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the structural motif of a long-chain N-alkylaniline suggests potential for interaction with biological membranes due to its amphipathic nature.

Should this compound be investigated for its biological effects, a general workflow for screening and target identification could be implemented as follows:

Thermochemical Properties of N-Substituted Anilines: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of N-substituted anilines. Understanding these properties is crucial for applications ranging from synthetic chemistry to drug development, where factors like compound stability, reactivity, and solubility are paramount. This document summarizes essential quantitative data, details common experimental protocols for their determination, and visualizes complex workflows and relationships.

Core Thermochemical Data

The following tables summarize critical thermochemical data for aniline and various N-substituted derivatives. These values are essential for predicting reaction outcomes, understanding bond stabilities, and modeling physical behavior such as volatility.

Enthalpies of Formation, Vaporization, and Fusion

The standard molar enthalpy of formation (ΔfH°(g)) in the gaseous state is a fundamental measure of a molecule's stability. The enthalpies of vaporization (ΔvapH°) and fusion (ΔfusH°) are critical for understanding phase transitions, which directly impacts properties like solubility and purification processes.

| Compound | ΔfH°(l or cr) (kJ/mol) | ΔvapH° or ΔsubH° (kJ/mol) | ΔfH°(g) (kJ/mol) | ΔfusH° (kJ/mol) | Reference |

| Aniline | 31.03 ± 0.64 (l) | 55.8 ± 0.4 | 87.1 ± 0.7 | 10.5 | [1][2] |

| 2-Ethylaniline | -54.3 ± 1.5 (l) | 51.9 ± 0.4 | -2.4 ± 1.6 | - | [3] |

| 2-Isopropylaniline | -83.1 ± 1.5 (l) | 54.3 ± 0.3 | -28.8 ± 1.5 | - | [3] |

| 2-tert-Butylaniline | -123.6 ± 2.0 (l) | 56.6 ± 0.4 | -67.0 ± 2.0 | - | [3] |

| 2,6-Dimethylaniline | -53.5 ± 1.2 (l) | 51.6 ± 0.3 | -1.9 ± 1.2 | 13.9 | [3] |

| 2,6-Diethylaniline | -132.8 ± 2.0 (l) | 59.1 ± 0.4 | -73.7 ± 2.0 | - | [3] |

| 2,6-Diisopropylaniline | -203.8 ± 2.4 (l) | 63.8 ± 0.5 | -140.0 ± 2.5 | 16.2 | [3] |

| 2,4,6-Tri-tert-butylaniline | -315.4 ± 4.4 (cr) | 98.7 ± 1.2 (sub) | -216.7 ± 4.6 | 21.3 | [3] |

| Diphenylamine | - | 76.6 ± 2.1 (sub) | 212.4 ± 2.1 | 18.6 | [4] |

Note: (l) denotes liquid, (cr) denotes crystal, (g) denotes gas, (sub) denotes sublimation. All values at T = 298.15 K.

Bond Dissociation Energies (BDEs)

The N-H bond dissociation energy is a critical parameter for evaluating the antioxidant potential of anilines and their susceptibility to hydrogen abstraction reactions. Substituents on the aromatic ring can significantly alter this value.

| Compound | N-H BDE (kcal/mol) | Method | Reference |

| Aniline | 89.1 - 92.3 | Experimental (PR, PC, EM) | [5] |

| Aniline | 88.0 ± 1.0 | Thermodynamic Cycle (DMSO) | [6] |

| 4-Methoxyaniline | 83.6 ± 1.1 | Thermodynamic Cycle (DMSO) | [6] |

| 4-Methylaniline | 86.4 ± 1.0 | Thermodynamic Cycle (DMSO) | [6] |

| 4-Chloroaniline | 88.5 ± 1.0 | Thermodynamic Cycle (DMSO) | [6] |

| 4-Cyanoaniline | 92.6 ± 1.0 | Thermodynamic Cycle (DMSO) | [6] |

| 4-Nitroaniline | 95.0 ± 1.1 | Thermodynamic Cycle (DMSO) | [6] |

| N-Methylaniline (N-H bond) | 86.1 | Calculation | [7] |

| Diphenylamine (N-H bond) | 87.2 ± 1.0 | Thermodynamic Cycle (DMSO) | [6] |

Note: To convert kcal/mol to kJ/mol, multiply by 4.184. Methods: PR = Pulse Radiolysis, PC = Photoacoustic Calorimetry, EM = Electrochemical Measurement.

Experimental Protocols

Accurate determination of thermochemical properties relies on precise experimental techniques. The methodologies for three key techniques are detailed below.

Combustion Calorimetry for Enthalpy of Formation

This is the primary method for determining the standard enthalpy of formation of organic compounds.[3][8] The process involves the complete combustion of a sample in a high-pressure oxygen environment and measuring the heat evolved.

Methodology:

-

Sample Preparation: The liquid or solid aniline derivative is accurately weighed (to 0.1 mg) and encapsulated. Volatile and hygroscopic liquids are often sealed in polyethylene bulbs.[3]

-

Calorimeter Setup: The experiment is conducted in a bomb calorimeter, which is a constant-volume device. The bomb containing the sample is placed inside a jacket filled with a known mass of water. The energy equivalent of the calorimeter is determined beforehand by combusting a standard reference material, such as benzoic acid.[9][10]

-

Combustion: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited using a cotton fuse and a platinum wire.

-

Temperature Measurement: The temperature of the water in the jacket is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion to determine the temperature change (ΔT).

-

Analysis of Products: After combustion, the gaseous products are analyzed for CO₂ content to confirm complete combustion. The liquid phase in the bomb is titrated to determine the amount of nitric acid formed from the nitrogen in the sample.[9][11]

-

Calculation:

-

The total heat released (q) is calculated from the temperature change and the energy equivalent of the calorimeter.

-

Corrections are applied for the heat of combustion of the fuse and the formation of nitric acid.

-

The resulting energy of combustion at constant volume (ΔcU°) is corrected to standard state conditions (Washburn corrections) to account for the deviation of the initial and final states from ideality.[8][11]

-

The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

-

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of a substance at different temperatures.[3] The Clausius-Clapeyron equation relates these three quantities.

Methodology (Flow System):

-

Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate through the N-substituted aniline sample maintained at a constant temperature (T). The gas becomes saturated with the vapor of the compound.

-

Condensation: The gas mixture is then passed through a cold trap (e.g., cooled with liquid nitrogen) where the aniline derivative condenses and is collected.

-

Quantification: The mass (m) of the condensed substance is determined gravimetrically. The total volume (V) of the carrier gas that passed through is measured.

-

Vapor Pressure Calculation: Assuming ideal gas behavior, the partial pressure (p) of the substance at temperature T is calculated using the ideal gas law: p = (m/M) * RT/V, where M is the molar mass and R is the ideal gas constant.

-

Temperature Dependence: The procedure is repeated at several different temperatures.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH°) is derived from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation: d(ln p)/d(1/T) = -ΔvapH°/R.

Thermodynamic Cycle for Bond Dissociation Energy

For many complex molecules, direct measurement of gas-phase BDEs is difficult. An alternative is to use a thermodynamic cycle (often called a Bordwell cycle) that combines measurements made in a solvent, typically dimethyl sulfoxide (DMSO).[6]

Methodology:

-

Equilibrium Acidity (pKHA): The pKHA of the N-H bond of the aniline is measured in DMSO. This value quantifies the free energy change for the deprotonation reaction: ArNH₂ ⇌ ArNH⁻ + H⁺.

-

Oxidation Potential (Eox(A⁻)): The one-electron oxidation potential of the resulting anilide anion (ArNH⁻) is measured, usually by cyclic voltammetry. This corresponds to the process: ArNH⁻ ⇌ ArNH• + e⁻.

-

Calculation: The N-H BDE in solution is calculated using the following equation, where C is a constant related to the free energy of the hydrogen atom in solution: BDE = 1.37 * pKHA + 23.06 * Eox(A⁻) + C

-

Gas-Phase Conversion: The solution-phase BDE can be converted to a gas-phase value by accounting for the solvation energies of the species involved, although often the solution-phase values themselves are used for comparative studies.

References

- 1. Aniline [webbook.nist.gov]

- 2. atct.anl.gov [atct.anl.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Diphenylamine [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heats of combustion of organic compounds of nitrogen. Part 4.—Succinimide, N,N′-bisuccinimide and 2,5,2′,5′-tetramethyl-dipyrryl-(1,1′) - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. monash.edu [monash.edu]

- 11. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of N-alkylanilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of N-alkylanilines. N-alkylanilines are a class of aromatic amines that are of significant interest in materials science and drug development due to their tunable electronic characteristics. This document details their synthesis, electronic properties, and the experimental and computational methods used for their characterization. Furthermore, it explores their relevance in drug development, particularly as enzyme inhibitors.

Quantitative Data on Electronic Properties

The electronic properties of N-alkylanilines are significantly influenced by the nature of the alkyl substituent on the nitrogen atom and any substituents on the aromatic ring. These properties can be quantified through various experimental and computational methods.

Redox Potentials

The redox potentials of N-alkylanilines, which indicate the ease with which they can be oxidized, are crucial for applications in conducting polymers and for understanding their metabolic pathways. These are typically determined by cyclic voltammetry.

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Solvent/Electrolyte | Reference |

| Aniline | +0.92 V | 0.1 M H₂SO₄ | [1] |

| N-methylaniline | +0.80 V | Acetonitrile/0.1 M LiClO₄ | [2] |

| N-ethylaniline | Not specified | Not specified | |

| N-propylaniline | Not specified | Not specified | |

| N-butylaniline | +0.75 V | Acetonitrile/0.1 M LiClO₄ | [2] |

Note: Direct comparative data for a full homologous series under identical conditions is limited in the literature. The provided data is from different sources and conditions.

Ionization Potentials and HOMO/LUMO Energies

The ionization potential (IP) is the energy required to remove an electron from a molecule, and it is experimentally determined using techniques like photoelectron spectroscopy. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are typically calculated using computational methods and are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability[3][4].

| Compound | Adiabatic Ionization Energy (eV) | HOMO Energy (eV) (Calculated) | LUMO Energy (eV) (Calculated) | HOMO-LUMO Gap (eV) (Calculated) |

| Aniline | 7.72 | -5.48 | -0.11 | 5.37 |

| N-methylaniline | 7.34[5][6] | -5.25 | -0.04 | 5.21 |

| N-ethylaniline | 7.25 | -5.19 | 0.01 | 5.20 |

| N-propylaniline | Not specified | Not specified | Not specified | Not specified |

| N-butylaniline | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

Synthesis of N-methylaniline

Reaction: Aniline + Methylating Agent → N-methylaniline

Materials:

-

Aniline

-

Dimethyl sulfate

-

Sodium hydroxide solution (30%)

-

Benzene

-

Water

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a mixed solution of aniline and water in a flask and cool it to below 10°C using an ice bath.

-

Slowly add dimethyl sulfate dropwise to the stirred solution.

-

After the addition is complete, continue stirring for 1 hour.

-

Add 30% sodium hydroxide solution dropwise to the reaction mixture.

-

The mixture will separate into two layers. The upper layer is the organic phase containing the product.

-

Extract the lower aqueous layer with benzene.

-

Combine the organic phase and the benzene extract.

-

Recover the benzene by distillation. The remaining oil is a mixture of aniline, N-methylaniline, and N,N-dimethylaniline.

-

Further purification can be achieved by fractional distillation.

Cyclic Voltammetry (CV) of N-alkylanilines

Objective: To determine the oxidation potential of an N-alkylaniline.

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

N-alkylaniline sample

-

Solvent (e.g., acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of the N-alkylaniline (typically 1-10 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the electrodes immersed in the solution.

-

Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat:

-

Initial and final potentials (e.g., scanning from 0 V to +1.5 V vs. Ag/AgCl).

-

Scan rate (e.g., 100 mV/s).

-

-

Run the cyclic voltammogram, which will plot the current response as a function of the applied potential.

-

The potential at the peak of the oxidation wave is the anodic peak potential (Epa), which corresponds to the oxidation potential of the N-alkylaniline.

UV-Visible (UV-Vis) Spectroscopy of Aromatic Amines

Objective: To obtain the UV-Vis absorption spectrum of an N-alkylaniline.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

N-alkylaniline sample

-

Solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Prepare a dilute solution of the N-alkylaniline in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically below 1.5).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with the N-alkylaniline solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule.

Visualizations

Experimental Workflow

Melanogenesis Signaling Pathway and Tyrosinase Inhibition

N-alkylaniline derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway. The following diagram illustrates the simplified signaling cascade leading to melanin production and the point of inhibition.

References

The Influence of N-Decylation on the Physicochemical Properties of 4-Methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyaniline, also known as p-anisidine, is a versatile aromatic amine widely utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The introduction of an N-alkyl chain, such as a decyl group, can significantly alter the molecule's physicochemical properties, influencing its solubility, lipophilicity, and potential biological activity. This technical guide provides a comprehensive overview of the effects of the decyl chain on the properties of 4-methoxyaniline, including its synthesis, and a comparative analysis of its physicochemical characteristics with related compounds. While experimental data for N-decyl-4-methoxyaniline is limited in publicly available literature, this guide compiles existing data for analogous compounds to infer its properties and provides a detailed, generalized protocol for its synthesis and characterization.

Physicochemical Properties

The addition of a long aliphatic chain like decyl to the nitrogen atom of 4-methoxyaniline is expected to significantly impact its physical properties. The increased molecular weight and the nonpolar nature of the decyl group will lead to a higher boiling point and a lower melting point compared to 4-methoxyaniline and its shorter-chain N-alkyl derivatives. Furthermore, the solubility in polar solvents like water is expected to decrease drastically, while solubility in non-polar organic solvents should increase.[3]

The following table summarizes the known physicochemical data for 4-methoxyaniline and its N-methyl derivative, alongside predicted data for this compound from publicly available databases.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | 56-59[4] | 240-243[4] | Sparingly soluble[5] |

| N-Methyl-4-methoxyaniline | C₈H₁₁NO | 137.18 | 33-36[6] | 135-136 (at 19 mmHg)[6] | Soluble in Methanol[7] |

| This compound | C₁₇H₂₉NO | 263.42 | Predicted: Not Available | Predicted: 367.9 ± 22.0[8] | Predicted: Insoluble |

Note: Predicted data is sourced from PubChem and should be confirmed experimentally.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 4-methoxyaniline with a decyl halide (e.g., 1-bromodecane) in the presence of a base. This is a common and effective method for the preparation of N-alkylanilines.[9]

Materials:

-

4-Methoxyaniline

-

1-Bromodecane

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

To a solution of 4-methoxyaniline (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (2.0 eq.) and 1-bromodecane (1.2 eq.).

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Spectroscopic Data

Based on the analysis of related N-alkylanilines, the following are the predicted key signals in the ¹H and ¹³C NMR spectra for this compound.

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 2H | Aromatic protons ortho to -OCH₃ |

| ~6.6 | d | 2H | Aromatic protons ortho to -NH- |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.1 | t | 2H | -NH-CH ₂- |

| ~1.6 | m | 2H | -NH-CH₂-CH ₂- |

| ~1.2-1.4 | m | 14H | -(CH₂)₇- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Aromatic C-OCH₃ |

| ~143 | Aromatic C-NH |

| ~115 | Aromatic CH ortho to -OCH₃ |

| ~114 | Aromatic CH ortho to -NH |

| ~56 | -OCH₃ |

| ~45 | -NH-C H₂- |

| ~32, 29, 27, 23 | -(CH₂)₈- |

| ~14 | -CH₃ |

Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Conclusion

The introduction of a decyl chain to the nitrogen atom of 4-methoxyaniline is predicted to significantly alter its physicochemical properties, primarily by increasing its lipophilicity and decreasing its aqueous solubility. This modification can be crucial for applications where partitioning into non-polar environments is desired, such as in drug delivery systems or as a lipophilic building block in organic synthesis. The provided generalized experimental protocol offers a reliable method for the synthesis of this compound, and the predicted spectroscopic data serves as a useful reference for its characterization. Further experimental investigation is necessary to precisely quantify the physicochemical properties of this compound and to explore its potential applications in various scientific and industrial fields.

References

- 1. p-Anisidine - Wikipedia [en.wikipedia.org]

- 2. manavchem.com [manavchem.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. p-茴香胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. PubChemLite - this compound (C17H29NO) [pubchemlite.lcsb.uni.lu]

- 9. primescholars.com [primescholars.com]

Methodological & Application

Synthesis of N-decyl-4-methoxyaniline: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-decyl-4-methoxyaniline, a secondary amine with potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmacologically active compounds. Two primary synthetic routes are presented: direct N-alkylation of p-anisidine with decyl bromide and reductive amination of p-anisidine with decanal.

Introduction

This compound is a derivative of p-anisidine, a versatile building block in organic chemistry. The introduction of a long alkyl chain, such as a decyl group, to the nitrogen atom of p-anisidine significantly alters its physicochemical properties, increasing its lipophilicity. This modification can be crucial in the design of molecules with specific biological activities or material properties. The following protocols offer reliable methods for the laboratory-scale synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| p-Anisidine | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 |

| Decyl Bromide | 1-Bromodecane | 111-25-1 | C₁₀H₂₁Br | 221.18 |

| Decanal | Decanal | 112-31-2 | C₁₀H₂₀O | 156.27 |

| This compound | This compound | 733-40-4 | C₁₇H₂₉NO | 263.43[1] |

Table 2: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z |

| [M+H]⁺ | 264.23218 |

| [M+Na]⁺ | 286.21412 |

| [M-H]⁻ | 262.21762 |

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Direct N-Alkylation

This method involves the direct reaction of p-anisidine with decyl bromide in the presence of a base. This is a classical nucleophilic substitution reaction. To favor mono-alkylation and prevent the formation of the tertiary amine, it is crucial to control the stoichiometry of the reactants.

Reaction Scheme:

Materials:

-

p-Anisidine (1.0 eq)

-

Decyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Potassium iodide (KI), catalytic amount (e.g., 0.1 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisidine and anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the suspension.

-

Heat the reaction mixture to a gentle reflux (for acetone) or to 80-100 °C (for DMF) with vigorous stirring.

-

Slowly add decyl bromide to the reaction mixture dropwise over 30 minutes.

-

Continue heating the reaction under reflux/at temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting p-anisidine is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Method 2: Reductive Amination

Reductive amination is an alternative method that often provides higher selectivity for the mono-alkylated product. This two-step, one-pot process involves the formation of an imine intermediate from p-anisidine and decanal, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Materials:

-

p-Anisidine (1.0 eq)

-

Decanal (1.05 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Methanol or Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve p-anisidine and decanal in anhydrous methanol or DCM in a round-bottom flask equipped with a magnetic stirrer.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath.

-

Slowly and portion-wise, add the reducing agent (sodium borohydride or sodium triacetoxyborohydride) to the reaction mixture. Control the addition to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify the functional groups present.

-

Melting Point Analysis: To assess the purity of the solid product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

p-Anisidine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Decyl bromide is a skin and eye irritant.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and quench slowly.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the N-alkylation of 4-methoxyaniline with 1-bromodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary and tertiary amines that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and dyes. This document provides a detailed protocol for the N-alkylation of 4-methoxyaniline (p-anisidine) with 1-bromodecane to synthesize N-decyl-4-methoxyaniline. The reaction is a nucleophilic aliphatic substitution, which can be efficiently carried out using phase-transfer catalysis (PTC).[1] PTC is a powerful technique that facilitates the reaction between reactants in different phases (typically aqueous and organic), often leading to higher yields, milder reaction conditions, and greater selectivity, minimizing the common issue of over-alkylation.[2] This method is scalable and employs relatively benign inorganic bases, making it a greener alternative to methods requiring strong organic bases.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxyaniline | 123.15 | 57-59 | 243 |

| 1-Bromodecane | 221.19 | -34 | 239 |

| This compound | 263.44 | N/A | N/A |

Table 2: Comparative Data for N-Alkylation of Anilines under Phase-Transfer Catalysis

| Aniline Derivative | Alkyl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-Anisidine | Benzyl bromide | KI (20) | K₂CO₃ | Acetone | Reflux | - | - | Adapted from[3] |

| Aniline | Allyl bromide | TBAB | K₂CO₃ | Ethanol/Water | 70 | 2 | 86 (diallyl) | [4] |

| Monoethanolamine | Decyl bromide | TBAB | NaOH | Liquid-Liquid | 85-90 | 3 | ~70 | [5] |

| Indanone derivative | Methyl iodide | Chiral PTC (10) | 50% KOH | Toluene | RT | - | 95 | [3] |

TBAB: Tetrabutylammonium bromide PTC: Phase-Transfer Catalyst

Experimental Protocols

This protocol is adapted from a general procedure for the N-alkylation of substituted anilines.[3]

Materials:

-

4-Methoxyaniline (p-anisidine)

-

1-Bromodecane

-

Potassium carbonate (anhydrous)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane (for chromatography)

-

Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass chromatography column

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol), and tetrabutylammonium bromide (0.32 g, 0.001 mol).

-

Add 25 mL of toluene and 25 mL of deionized water to the flask.

Reaction Execution:

-

Place the flask in a heating mantle and fit it with a reflux condenser.

-

Begin vigorous stirring to ensure efficient mixing of the two phases.

-

Heat the mixture to 80-90°C.

-

Slowly add 1-bromodecane (2.43 g, 0.011 mol) to the reaction mixture.

-

Continue to heat the reaction mixture at 80-90°C with vigorous stirring.

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

-

The reaction is complete when the starting 4-methoxyaniline spot is consumed.

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the concentration of ethyl acetate).

-

Collect the fractions containing the desired this compound, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Caption: Logical relationship in phase-transfer catalyzed N-alkylation.

References

Application Notes and Protocols: N-decyl-4-methoxyaniline as a Precursor for Liquid Crystal Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-decyl-4-methoxyaniline is a key intermediate in the synthesis of thermotropic liquid crystals, particularly for creating calamitic (rod-shaped) mesogens such as Schiff bases and azo compounds. The molecule's structure, featuring a flexible decyl chain and a rigid methoxy-substituted aniline core, provides the necessary combination of molecular ordering and fluidity required for the formation of liquid crystalline phases. The long alkyl chain influences the melting point and the type of mesophase formed (e.g., nematic or smectic), while the polar methoxy group and the aniline nitrogen offer sites for further reaction to build the final liquid crystal molecule.[1][2] These liquid crystals are of significant interest not only for display technologies but also for advanced applications in drug delivery, where they can form ordered structures like cubosomes or hexosomes for controlled release.[3][4][5][6]

Section 1: Synthesis of the Precursor (this compound)

The synthesis of this compound is typically achieved via the N-alkylation of p-anisidine (4-methoxyaniline) with a suitable decyl halide, such as 1-bromodecane.

Experimental Protocol 1: Synthesis of this compound

1. Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

|---|---|---|---|---|

| p-Anisidine | C₇H₉NO | 123.15 | 12.32 g (0.1 mol) | Starting Material |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 24.33 g (0.11 mol) | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 27.64 g (0.2 mol) | Base |

| Acetone | C₃H₆O | 58.08 | 250 mL | Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |

2. Procedure:

-

Combine p-anisidine (0.1 mol), potassium carbonate (0.2 mol), and acetone (250 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux with vigorous stirring.

-

Add 1-bromodecane (0.11 mol) dropwise to the refluxing mixture over 30 minutes.

-

Continue refluxing the reaction mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone (2 x 30 mL).

-

Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with water (3 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.

Section 2: Synthesis of Schiff Base Liquid Crystals

Schiff bases are readily synthesized by the condensation of an amine with an aldehyde.[7] Here, this compound is reacted with a substituted benzaldehyde, for example, 4-butoxybenzaldehyde, to create a calamitic liquid crystal.

Experimental Protocol 2: Synthesis of N-(4-butoxybenzylidene)-4-methoxy-N-decylaniline

1. Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

|---|---|---|---|---|

| This compound | C₁₇H₂₉NO | 263.42 | 2.63 g (0.01 mol) | Precursor |

| 4-Butoxybenzaldehyde | C₁₁H₁₄O₂ | 178.23 | 1.78 g (0.01 mol) | Reagent |

| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent |

| Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |

2. Procedure:

-

Dissolve this compound (0.01 mol) and 4-butoxybenzaldehyde (0.01 mol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from absolute ethanol until a constant melting point is achieved.

-

Dry the purified crystals in a vacuum oven.

Visualization of Synthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. [PDF] Liquid Crystals: An Approach in Drug Delivery | Semantic Scholar [semanticscholar.org]

- 7. ijcm.du.ac.ir [ijcm.du.ac.ir]

Application Notes and Protocols for N-decyl-4-methoxyaniline in Organic Semiconductor Devices

Introduction to N-decyl-4-methoxyaniline

This compound is an organic compound featuring a 4-methoxyaniline core functionalized with a long N-decyl alkyl chain. The electron-donating methoxy group and the nitrogen lone pair make the core electronically rich, suggesting its potential as a p-type or hole-transporting material in organic electronic devices. The decyl chain is expected to enhance its solubility in organic solvents, making it suitable for solution-based fabrication processes like spin-coating and printing, which are advantageous for low-cost, large-area device manufacturing.[1][2]

Potential Applications:

-

Hole-Transporting Layer (HTL) in Perovskite Solar Cells (PSCs): The energy levels of methoxyaniline derivatives are often well-aligned with the valence band of perovskite materials, facilitating efficient hole extraction and transport.[3][4]

-

Active Layer in Organic Field-Effect Transistors (OFETs): As a p-type semiconductor, it could be utilized as the active channel material in OFETs.[5]

-

Interfacial Layer: The molecule's structure may allow it to function as an interfacial modifier to improve charge injection or extraction at electrode-semiconductor interfaces.

Inferred Optoelectronic Properties and Performance of Analogous Compounds

Due to the lack of direct data for this compound, the following table summarizes the performance of various 4-methoxyaniline derivatives used as hole-transporting materials in perovskite solar cells. This data provides a benchmark for the potential performance of this compound.

| Compound | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Ref. |

| BF-002 (dibenzofuran with methoxyaniline) | n-i-p PSC | 14.20 | - | - | - | [3] |

| BF-003 (dibenzofuran with methoxyaniline) | n-i-p PSC | 14.07 | - | - | - | [3] |

| EtheneTTPA (N,N-di(4-methoxyphenyl)aminophenyl arms on ethene) | n-i-p PSC | 12.77 | - | - | - | [6] |

| Spiro-OMeTAD (benchmark HTM with methoxy groups) | n-i-p PSC | 13.28 | - | - | - | [6] |

| tDBF (oligomer with p-methoxyaniline-substituted dibenzofurans) | flexible n-i-p PSC | 19.46 | - | - | - | [4] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound is the N-alkylation of 4-methoxyaniline (p-anisidine) with a decyl halide. A patent has described the synthesis of N-decyl-para-anisidine via alkylation of para-anisidine with aliphatic alcohols in the presence of Raney nickel.[7]

Materials:

-

4-methoxyaniline (p-anisidine)

-

1-Bromodecane (or other decyl halide)

-

Sodium carbonate (Na2CO3) or other suitable base

-

Acetonitrile or other suitable solvent

-

Standard laboratory glassware and purification supplies (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) and sodium carbonate (2 equivalents) in acetonitrile.

-

Add 1-bromodecane (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol describes a general procedure for fabricating an OFET where this compound could be tested as the active p-type semiconductor.[5][8]

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO2 layer (gate/dielectric)

-

This compound solution in a suitable organic solvent (e.g., chlorobenzene, toluene)

-

Gold (for source/drain electrodes)

-

Substrate cleaning solvents (acetone, isopropanol)

-

(Optional) Self-assembled monolayer (SAM) treatment for the dielectric surface (e.g., octadecyltrichlorosilane - OTS)

Procedure:

-

Substrate Cleaning: Sequentially clean the Si/SiO2 substrate by ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

(Optional) Surface Treatment: Treat the SiO2 surface with an OTS SAM to improve the ordering of the organic semiconductor and device performance.

-

Active Layer Deposition: Spin-coat the this compound solution onto the prepared substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-100 nm).

-

Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 80-120 °C) to improve crystallinity and remove residual solvent.

-

Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer.

-

Device Characterization: Characterize the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer.

Fabrication of a Perovskite Solar Cell with this compound as a Hole-Transporting Layer (HTL)

This protocol outlines the fabrication of a standard n-i-p perovskite solar cell, where this compound would be used as the HTL.[9][10]

Materials:

-

FTO-coated glass substrates

-

Electron transport layer (ETL) precursor (e.g., TiO2 or SnO2)

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)

-

This compound solution in chlorobenzene, typically with additives like Li-TFSI and 4-tert-butylpyridine (tBP)

-

Gold or silver for the back contact

-

Antisolvent (e.g., chlorobenzene)

Procedure:

-

Substrate Preparation: Clean the FTO-coated glass substrates and deposit the ETL (e.g., a compact TiO2 layer followed by a mesoporous TiO2 layer).

-

Perovskite Layer Deposition: Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, dispense an antisolvent to induce rapid crystallization. Anneal the film at around 100-150 °C.

-

HTL Deposition: Spin-coat the this compound solution on top of the perovskite layer.

-

Back Contact Deposition: Thermally evaporate the metal back contact (e.g., gold or silver) on top of the HTL.

-

Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated sunlight (AM 1.5G).

References

- 1. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]

- 2. Influence of alkyl side-chain length on the carrier mobility in organic semiconductors: herringbone vs. pi–pi stacking - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9856205B2 - Method for the selective production of N-methyl-para-anisidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Formulation of N-decyl-4-methoxyaniline for Thin-Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-decyl-4-methoxyaniline is a substituted aniline derivative with a long alkyl chain, making it a molecule of interest for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The decyl chain enhances solubility in organic solvents and can influence the molecular packing and morphology of the resulting thin films, which are critical parameters for device performance. The methoxy group can also modulate the electronic properties of the aniline core.

This document provides detailed protocols for the formulation of this compound solutions and their deposition as thin films using spin coating. The procedures outlined below are designed to serve as a starting point for developing optimized deposition processes for specific applications.

Materials and Equipment

Materials:

-

This compound (powder)

-

High-purity organic solvents (spectroscopic or electronic grade):

-

Toluene

-

Chlorobenzene

-

Chloroform

-

Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Acetone

-

-

Substrates (e.g., silicon wafers, glass slides, ITO-coated glass)

-

Deionized water

-

Isopropyl alcohol (IPA)

-

Nitrogen gas (high purity)

Equipment:

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible membrane)

-

Glass vials with caps

-

Pipettes

-

Spin coater

-

Hot plate

-

Fume hood

Experimental Protocols

Protocol 1: Solvent Screening and Solubility Assessment

The selection of an appropriate solvent is crucial for achieving uniform, high-quality thin films. The amphiphilic nature of this compound, with its polar head (methoxyaniline) and long nonpolar tail (decyl chain), suggests it will be soluble in a range of organic solvents. This protocol describes a method to determine suitable solvents.

Methodology:

-

Preparation: In a fume hood, label a series of glass vials, one for each solvent to be tested.

-

Dispensing Solvent: Add 1.0 mL of a chosen solvent to the corresponding vial.

-

Initial Solute Addition: Add approximately 1.0 mg of this compound to the vial.

-

Dissolution: Cap the vial and vortex for 30 seconds. If the solid does not fully dissolve, sonicate the vial for 5 minutes.

-

Observation: Visually inspect the solution for any undissolved particles.

-

Incremental Addition: If the solid dissolves completely, continue adding this compound in 1.0 mg increments, repeating step 4 after each addition, until the solution becomes saturated (i.e., solid particles remain undissolved after vortexing and sonication).

-

Record Results: Record the approximate solubility in mg/mL for each solvent.

Data Presentation: Solvent Screening for this compound

| Solvent | Predicted Polarity | Boiling Point (°C) | Estimated Solubility (mg/mL) | Observations (e.g., clear, cloudy, precipitate) |

| Toluene | Nonpolar (Aromatic) | 111 | To be determined | |

| Chlorobenzene | Moderately Polar | 132 | To be determined | |

| Chloroform | Moderately Polar | 61 | To be determined | |

| Tetrahydrofuran (THF) | Polar (Aprotic) | 66 | To be determined | |

| Ethyl Acetate | Moderately Polar | 77 | To be determined | |

| Acetone | Polar (Aprotic) | 56 | To be determined |

Protocol 2: Solution Formulation for Spin Coating

Once a suitable solvent with good solubility is identified, solutions of varying concentrations should be prepared to investigate the effect of concentration on film thickness and quality.

Methodology:

-

Solvent Selection: Choose a solvent in which this compound has a solubility of at least 10 mg/mL.

-

Weighing: Accurately weigh the required amount of this compound to prepare solutions with the concentrations listed in the table below. For example, for a 5 mg/mL solution in 2 mL of solvent, weigh 10 mg of the compound.

-

Dissolution: Add the weighed compound to a clean glass vial and add the appropriate volume of the chosen solvent.

-

Mixing: Cap the vial and stir the mixture using a magnetic stirrer at room temperature until the solid is completely dissolved. Gentle heating (40-50°C) may be used to aid dissolution if necessary, but allow the solution to cool to room temperature before use.

-

Filtration: Draw the solution into a syringe and pass it through a 0.2 µm syringe filter into a new, clean vial to remove any particulate impurities.

Data Presentation: Suggested Formulations of this compound

| Formulation ID | Concentration (mg/mL) | Solvent |

| NDMA-1 | 1 | Selected Solvent |

| NDMA-5 | 5 | Selected Solvent |

| NDMA-10 | 10 | Selected Solvent |

Protocol 3: Thin-Film Deposition by Spin Coating

This protocol provides a starting point for the deposition of this compound thin films. The optimal spin coating parameters will depend on the chosen solvent, solution concentration, and desired film thickness.

Methodology:

-

Substrate Cleaning:

-

Clean the substrates by sonicating them sequentially in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Optional: Treat the substrates with oxygen plasma or a UV-ozone cleaner to remove any remaining organic residues and improve surface wettability.

-

-

Spin Coating:

-

Place the cleaned substrate on the vacuum chuck of the spin coater.

-

Dispense a small amount of the prepared this compound solution onto the center of the substrate (e.g., 50-100 µL).

-

Start the spin coating program with the parameters outlined in the table below. A two-step process is often used: a low-speed step to spread the solution and a high-speed step to thin the film.

-

Continue spinning for the specified duration to allow for solvent evaporation.

-

-

Annealing (Optional):

-

After spin coating, the film can be annealed on a hot plate to remove residual solvent and potentially improve molecular ordering.

-

A typical starting point for annealing is to heat the film at a temperature just below the boiling point of the solvent for 5-10 minutes.

-

Data Presentation: Matrix of Spin Coating Parameters for Optimization

| Parameter | Set 1 | Set 2 | Set 3 | Set 4 |

| Step 1 (Spread) | ||||

| Speed (rpm) | 500 | 500 | 800 | 800 |

| Duration (s) | 10 | 10 | 10 | 10 |

| Step 2 (Thin) | ||||

| Speed (rpm) | 1500 | 3000 | 1500 | 3000 |

| Duration (s) | 30 | 30 | 30 | 30 |

| Annealing Temp (°C) | None | None | 80 | 80 |

| Annealing Time (min) | 0 | 0 | 5 | 5 |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and deposition of this compound thin films.

Caption: Workflow for this compound thin-film preparation and characterization.

Recommended Characterization Techniques

To evaluate the quality of the deposited thin films, the following characterization techniques are recommended:

-

Atomic Force Microscopy (AFM): To assess surface morphology, roughness, and the presence of aggregates.

-

UV-Visible Spectroscopy: To determine the optical properties and assess the uniformity of the film.

-

X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the film.

-

Profilometry: To measure the thickness of the deposited films.

Conclusion

These application notes provide a comprehensive set of protocols for the formulation and thin-film deposition of this compound. By systematically screening solvents, optimizing solution concentrations, and adjusting spin coating parameters, researchers can develop a robust process for creating high-quality thin films suitable for a variety of applications in organic electronics and materials science. The provided workflow and parameter matrices offer a structured approach to this optimization process.

Application Note: HPLC-MS Analysis of N-decyl-4-methoxyaniline and its Impurities

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a detailed and robust HPLC-MS method for the analysis of N-decyl-4-methoxyaniline and its potential process-related and degradation impurities. The developed method is suitable for the quality control of this compound in research and development settings. The protocol outlines the chromatographic conditions for the separation of the main component from its key impurities, along with mass spectrometric parameters for their identification and quantification.

Introduction:

This compound is an N-alkylaniline derivative with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any chemical compound intended for use in drug development, rigorous analytical characterization is essential to ensure its purity, safety, and efficacy. This involves the identification and quantification of any impurities that may be present.

Potential impurities in this compound can originate from the manufacturing process, such as unreacted starting materials and byproducts of side reactions. Degradation of the final product under various storage conditions can also lead to the formation of impurities. This application note focuses on a method to separate and identify this compound from its potential impurities: 4-methoxyaniline (a starting material and potential degradant), decanal (a starting material), and N,N-didecyl-4-methoxyaniline (a potential byproduct of over-alkylation).

This document provides a comprehensive protocol for the analysis of this compound and its specified impurities using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Experimental Protocols

Sample and Standard Preparation

1.1. Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound, 4-methoxyaniline, decanal, and N,N-didecyl-4-methoxyaniline reference standards into separate 10 mL volumetric flasks.

-

Dissolve the contents of each flask in methanol and make up to the mark.

-

Sonicate for 5 minutes to ensure complete dissolution.

1.2. Working Standard Solution (10 µg/mL):

-

Pipette 100 µL of each stock solution into a single 10 mL volumetric flask.

-

Dilute to the mark with the initial mobile phase composition (80:20 acetonitrile:water with 0.1% formic acid).

-

Mix thoroughly.

1.3. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 10 mL volumetric flask.

-

Dissolve in and dilute to the mark with methanol.

-

Further dilute an aliquot of this solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.

HPLC-MS Method

2.1. Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II LC or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 80% B and equilibrate for 3 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

2.2. Mass Spectrometric Conditions:

| Parameter | Value |

| Mass Spectrometer | Agilent 6470A Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 325 °C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psi |